2-Azabicyclo[4.1.0]heptane-6-carbonitrile
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Description
2-Azabicyclo[4.1.0]heptane-6-carbonitrile is a useful research compound. Its molecular formula is C7H10N2 and its molecular weight is 122.17 g/mol. The purity is usually 95%.
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Biological Activity
2-Azabicyclo[4.1.0]heptane-6-carbonitrile is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings, case studies, and research data.
Chemical Structure and Properties
This compound features a bicyclic structure with a nitrogen atom incorporated into the ring system. The presence of the carbonitrile group enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that it may act as an antagonist or inhibitor for certain biological pathways, particularly in the context of neuropharmacology.
Antagonistic Properties
In a study investigating the effects of azabicyclo compounds on P2Y14 receptors, derivatives of 2-azabicyclo[4.1.0]heptane exhibited significant receptor affinity, suggesting potential use in treating conditions like asthma and pain management . The compound's ability to modulate receptor activity indicates its role in influencing neurotransmission and inflammatory responses.
Case Studies
- Antihyperalgesic Activity : A derivative of 2-azabicyclo[4.1.0]heptane demonstrated antihyperalgesic effects in animal models, indicating its potential utility in pain management therapies .
- Anti-inflammatory Effects : In vivo studies showed that compounds related to 2-azabicyclo[4.1.0]heptane significantly reduced lung inflammation in mouse models, supporting its application in respiratory conditions such as asthma .
Comparative Activity Data
The following table summarizes the biological activities of various derivatives of 2-azabicyclo[4.1.0]heptane based on recent studies:
Compound | Activity Type | IC50 (nM) | Reference |
---|---|---|---|
This compound | P2Y14R Antagonist | 51.8 ± 7.4 | |
MRS4738 (enantiomer) | Antihyperalgesic | Not Specified | |
MRS4815 (double prodrug) | Anti-inflammatory | Not Specified |
Synthesis and Derivative Development
Research has also focused on synthesizing various derivatives to enhance biological activity and selectivity towards specific receptors. Techniques such as asymmetric synthesis have been employed to create enantiomerically pure compounds, which often exhibit different pharmacological profiles .
Properties
Molecular Formula |
C7H10N2 |
---|---|
Molecular Weight |
122.17 g/mol |
IUPAC Name |
2-azabicyclo[4.1.0]heptane-6-carbonitrile |
InChI |
InChI=1S/C7H10N2/c8-5-7-2-1-3-9-6(7)4-7/h6,9H,1-4H2 |
InChI Key |
KFNMIHKZEXMTKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2NC1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.